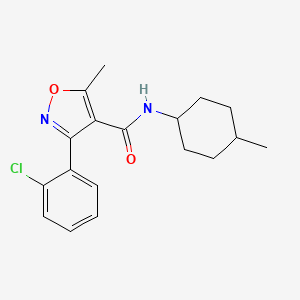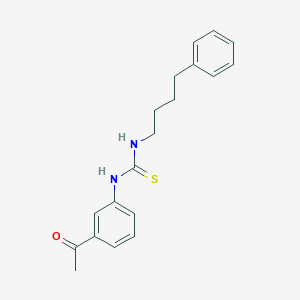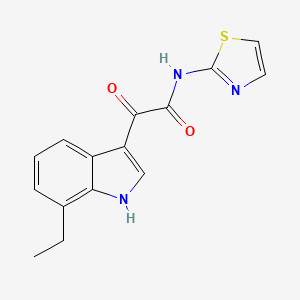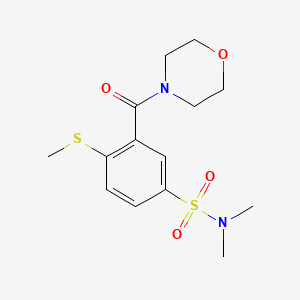![molecular formula C20H19BrO5 B4725428 5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4725428.png)
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as BFDGE, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione exerts its effects through multiple mechanisms, including the induction of apoptosis, inhibition of signaling pathways, and modulation of oxidative stress and inflammation. It has been shown to activate caspase-3 and caspase-9, leading to apoptosis in cancer cells. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, this compound may modulate reactive oxygen species and inflammatory cytokines, which play a role in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In bacteria, this compound disrupts cell membrane integrity and inhibits growth. In the central nervous system, this compound may have antioxidant and anti-inflammatory effects, which could be beneficial in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its synthetic accessibility, potential therapeutic properties, and diverse range of effects. However, there are also limitations to its use, including its relatively low solubility and potential toxicity at higher concentrations. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a neuroprotective agent, with further studies needed to elucidate its effects on oxidative stress and inflammation in the central nervous system. Additionally, there may be opportunities to modify the structure of this compound to improve its solubility and reduce potential toxicity.
Wissenschaftliche Forschungsanwendungen
5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been investigated for its antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been explored for its potential as a neuroprotective agent, with studies suggesting that it may have antioxidant and anti-inflammatory effects in the central nervous system.
Eigenschaften
IUPAC Name |
5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-3-4-11-20(2)25-18(22)16(19(23)26-20)12-15-9-10-17(24-15)13-5-7-14(21)8-6-13/h5-10,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZUVEUHTSHLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1-(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4725353.png)
![1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride](/img/structure/B4725359.png)

![2-chloro-N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4725375.png)

![N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4725391.png)

![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725402.png)
![N-(2,3-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4725410.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4725415.png)
![N-(2-ethylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4725418.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4725427.png)
